Product packaging for 4-Methyl-[2,3'-bipyridine]-5'-carbaldehyde(Cat. No.:CAS No. 1346686-70-1)

4-Methyl-[2,3'-bipyridine]-5'-carbaldehyde

Cat. No.: B11902235
CAS No.: 1346686-70-1
M. Wt: 198.22 g/mol
InChI Key: GIMAQHTWSRTIBM-UHFFFAOYSA-N
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Description

4-Methyl-[2,3'-bipyridine]-5'-carbaldehyde is a bipyridine derivative with the molecular formula C12H10N2O . Bipyridine compounds are a significant class of organic molecules, well-known for their ability to act as chelating ligands, forming stable complexes with various transition metals . These metal complexes are of great interest in diverse research fields due to their photophysical and electrochemical properties, often serving as key components in the development of catalysts, materials for light-emitting devices, and molecular sensors . The specific structure of this compound, featuring both a methyl group and a reactive aldehyde functional group, provides potential for further synthetic modification to create more complex and tailored ligands or organic building blocks . This product is intended for research and development purposes only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10N2O B11902235 4-Methyl-[2,3'-bipyridine]-5'-carbaldehyde CAS No. 1346686-70-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1346686-70-1

Molecular Formula

C12H10N2O

Molecular Weight

198.22 g/mol

IUPAC Name

5-(4-methylpyridin-2-yl)pyridine-3-carbaldehyde

InChI

InChI=1S/C12H10N2O/c1-9-2-3-14-12(4-9)11-5-10(8-15)6-13-7-11/h2-8H,1H3

InChI Key

GIMAQHTWSRTIBM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)C2=CN=CC(=C2)C=O

Origin of Product

United States

Synthetic Methodologies for 4 Methyl 2,3 Bipyridine 5 Carbaldehyde and Analogous Bipyridine Carbaldehydes

Historical and Foundational Approaches to Bipyridine Synthesis

The construction of the bipyridine framework is the initial critical step. Over the years, several methods have been developed, ranging from classical coupling reactions to modern C-H activation strategies.

Metal-Mediated Dimerization of Pyridine (B92270) Derivatives

The direct dimerization of pyridine derivatives using metal reagents has been a long-standing approach for synthesizing symmetrical bipyridines. mdpi.com One of the earliest methods involved the use of Raney nickel catalyst to dimerize pyridine. orgsyn.org This reaction is typically carried out at elevated temperatures. orgsyn.org Another classic method is the Wurtz reaction, which employs sodium metal to couple pyridyl halides. mdpi.com

More recently, transition-metal-catalyzed dehydrogenative coupling has emerged as a more efficient and regioselective method. For instance, palladium acetate (B1210297) in the presence of an oxidant like a silver(I) salt can effectively dimerize various pyridines at the C2-positions. nih.gov This method is notable for its applicability to sterically hindered 3-substituted pyridines. nih.gov Diruthenium complexes have also been shown to catalyze the dimerization of 4-substituted pyridines through C-H bond cleavage. mdpi.com

A transition-metal-free approach utilizing sodium dispersion has also been developed for the dehydrogenative dimerization of nonactivated pyridines, offering an operationally simple and mild alternative. thieme-connect.com

Dehydrogenative Coupling Strategies for Bipyridines

Dehydrogenative coupling represents an atom-economical and environmentally friendly route to bipyridines by directly activating C-H bonds. mdpi.com Palladium catalysis, often in conjunction with an oxidant like silver(I) pivalate, has proven effective for the regioselective synthesis of 2,2'-bipyridyls from unfunctionalized pyridines. nih.govresearchgate.net This approach allows for the concise synthesis of even sterically demanding bipyridyls. nih.gov The reactivity in these couplings can be influenced by the electronic properties of the substituents on the pyridine ring. mdpi.com

Sodium dispersion has also been utilized as a simple and non-toxic metal source for the dehydrogenative dimerization of pyridines, avoiding the need for transition metals which can be problematic in certain applications. thieme-connect.com

Cross-Coupling Reactions for Bipyridine Formation (e.g., Suzuki Coupling)

Cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful and versatile tools for the synthesis of unsymmetrical bipyridines. mdpi.comresearchgate.net This reaction typically involves the palladium-catalyzed coupling of a pyridylboronic acid or ester with a halopyridine. mdpi.com A significant challenge in Suzuki coupling for 2,2'-bipyridine (B1663995) synthesis has been the instability of 2-pyridylboron compounds. researchgate.netthieme-connect.com However, the development of stabilized 2-pyridylboronic acid esters, such as those derived from N-phenyldiethanolamine, has largely overcome this issue, enabling efficient synthesis of a wide range of functionalized 2,2'-bipyridines. mdpi.comresearchgate.netthieme-connect.com

Various palladium catalysts and ligands have been employed to improve the efficiency and scope of Suzuki couplings for bipyridine synthesis. mdpi.com For instance, the use of imidazolium (B1220033) salts as ligands for the palladium catalyst has led to high turnover numbers. mdpi.comnih.gov Other cross-coupling reactions like Negishi (using pyridyl zinc reagents) and Stille (using pyridyl tin reagents) couplings are also effective methods for constructing bipyridine skeletons. mdpi.comnih.govresearchgate.net

Strategies for Introducing Aldehyde Functionality onto Bipyridine Skeletons

Once the bipyridine core is assembled, the next step is the introduction of the carbaldehyde group. This can be achieved through the oxidation of a pre-existing methyl group or by direct formylation of the bipyridine ring.

Oxidation of Methyl-Substituted Bipyridines to Carbaldehydes

The oxidation of a methyl group on the bipyridine ring is a common strategy to introduce an aldehyde functionality. A variety of oxidizing agents can be employed for this transformation. For instance, selenium dioxide (SeO₂) is a known reagent for the oxidation of methylheteroarenes, including methylpyridines. osti.gov However, due to its toxicity, alternative methods are often preferred. osti.gov

A two-step procedure involving bromination of the methyl group followed by hydrolysis has been used for the synthesis of 2,2'-bipyridyl-5,5'-dicarboxaldehyde from 5,5'-dimethyl-2,2'-bipyridine. scirp.org Another approach involves a Kornblum-type oxidation, which can be mediated by iodine and DMSO under thermal or microwave-assisted conditions. osti.gov Electrochemical methods also offer a green and efficient way to achieve site-selective oxidation of methyl groups on benzoheterocycles to the corresponding aldehydes, proceeding via an acetal (B89532) intermediate. nih.gov Jones' reagent has also been reported to oxidize aromatic methyl groups. rsc.org

A notable synthesis of 2,2'-bipyridine-5,5'-dicarbaldehyde involves the enamination of 5,5'-dimethyl-2,2'-bipyridine with Bredereck's reagent, followed by oxidative cleavage of the resulting enamine with sodium periodate. researchgate.net

Formylation Reactions on Bipyridine Cores (e.g., Vilsmeier-Haack Reaction)

Direct formylation of the bipyridine ring is another key method for introducing an aldehyde group. The Vilsmeier-Haack reaction is a classic and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. organic-chemistry.orgchemistrysteps.comijpcbs.com The reaction utilizes a Vilsmeier reagent, typically generated in situ from dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃) or phosphorus tribromide (PBr₃). organic-chemistry.orgijpcbs.comresearchgate.net

This electrophilic substitution reaction is generally effective on aromatic rings that are activated by electron-donating groups. chemistrysteps.com While pyridine itself is electron-deficient, the presence of activating substituents on the bipyridine ring can facilitate the Vilsmeier-Haack formylation. rsc.org The reaction proceeds by the attack of the electron-rich ring onto the electrophilic Vilsmeier reagent, forming an iminium salt intermediate which is then hydrolyzed to yield the aldehyde. chemistrysteps.comrsc.org The Vilsmeier-Haack reaction has been successfully applied to the synthesis of various heterocyclic carbaldehydes, including pyridine and imidazole (B134444) derivatives. researchgate.netrsc.orgresearchgate.net

Conversion from Carboxylic Acid Precursors via Reduction

A common and effective strategy for the synthesis of aldehydes is the partial reduction of their corresponding carboxylic acid precursors. This transformation requires careful selection of reducing agents to avoid over-reduction to the alcohol. Several reagents and methods have been developed for this purpose, offering varying degrees of selectivity and functional group tolerance.

For the synthesis of bipyridine carbaldehydes, this approach would typically involve the initial synthesis of a bipyridine carboxylic acid, followed by its reduction. A number of reducing agents can be employed for this conversion.

Table 1: Reagents for the Reduction of Carboxylic Acids to Aldehydes

Reducing AgentDescriptionTypical ConditionsRef.
Lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃)A sterically hindered and less reactive derivative of lithium aluminum hydride (LiAlH₄), which allows for the selective reduction of acid chlorides (derived from carboxylic acids) to aldehydes. libretexts.orgTypically used at low temperatures (e.g., -78 °C) in an inert solvent like THF. libretexts.org
Diisobutylaluminum hydride (DIBAL-H)An organoaluminum compound that can reduce esters (which can be formed from carboxylic acids) to aldehydes. Careful control of stoichiometry and temperature is crucial to prevent over-reduction. harvard.eduReactions are generally carried out at low temperatures, such as -78 °C, in solvents like toluene (B28343) or dichloromethane. harvard.edu harvard.edu
Nickel-catalyzed hydrosilylationA method that utilizes a nickel catalyst and a silane (B1218182) reducing agent. This approach offers good functional group tolerance and can directly reduce carboxylic acids.Often employs an air-stable nickel precatalyst with an activator and a silane like diphenylsilane. organic-chemistry.org
Photoredox CatalysisA modern approach using a photoredox catalyst (e.g., fac-Ir(ppy)₃) and a hydrosilane under visible light irradiation. This method allows for the reduction to occur under mild conditions. rsc.orgThe reaction is typically performed at room temperature in the presence of a photosensitizer and a silane in a suitable solvent like acetonitrile (B52724). rsc.org rsc.org

Specific Synthetic Routes and Challenges for 4-Methyl-[2,3'-bipyridine]-5'-carbaldehyde

A direct, high-yielding synthesis of this compound is not extensively documented in the scientific literature, highlighting the inherent challenges in the regioselective synthesis of polysubstituted bipyridines. However, a plausible synthetic route can be postulated based on established methodologies for analogous compounds.

A likely pathway would involve the initial construction of the 4-methyl-[2,3'-bipyridine] core, followed by the introduction or modification of a functional group at the 5'-position to yield the carbaldehyde.

One potential route could start with a cross-coupling reaction, such as a Suzuki or Negishi coupling, between a suitably substituted pyridine and a pyridine derivative. For instance, the coupling of a boronic acid or organozinc reagent derived from 4-methylpyridine (B42270) with a halogenated pyridine bearing a precursor to the carbaldehyde group at the 5-position could be envisioned.

A significant challenge in this approach is achieving the desired regioselectivity. The synthesis of unsymmetrically substituted bipyridines often leads to mixtures of isomers, which can be difficult to separate. The electronic and steric properties of the substituents on both pyridine rings play a crucial role in directing the coupling reaction to the desired positions. acs.orgyoutube.com

An alternative strategy could involve the synthesis of 4-Methyl-[2,3'-bipyridine] followed by a regioselective formylation reaction at the 5'-position. However, direct C-H functionalization of bipyridines can also be challenging and may result in a mixture of products.

Given the likely precursor being 4-Methyl-[2,3'-bipyridine]-5'-carboxylic acid, its synthesis would be the primary challenge. This could potentially be achieved by the coupling of a 4-methyl-2-halopyridine with a 3-halo-5-(protected carboxyl)pyridine, followed by deprotection. Once the carboxylic acid is obtained, its reduction to the aldehyde, as discussed in the previous section, would be the final step.

Comparative Analysis of Synthetic Pathways: Efficiency, Selectivity, and Scalability

The synthesis of bipyridine carbaldehydes can be approached through various cross-coupling reactions to construct the central bipyridine core. The choice of pathway often involves a trade-off between efficiency, selectivity, and scalability.

Table 2: Comparative Analysis of Major Synthetic Pathways for Bipyridine Synthesis

Synthetic PathwayEfficiency (Typical Yields)Selectivity (Regio- and Chemoselectivity)ScalabilityKey AdvantagesKey DisadvantagesRef.
Suzuki Coupling Moderate to high (50-95%) mdpi.comresearchgate.netGood functional group tolerance. Regioselectivity can be an issue with some substituted pyridines. mdpi.comresearchgate.netGenerally good, with some catalysts allowing for large-scale synthesis. nih.govCommercially available boronic acids, mild reaction conditions. mdpi.comnih.govStability issues with some 2-pyridylboronic acids; catalyst poisoning by the bipyridine product can lower yields. mdpi.com mdpi.comresearchgate.netresearchgate.netnih.gov
Negishi Coupling High (often >90%) orgsyn.orgHigh regioselectivity.Good, can be performed on a multi-gram scale. orgsyn.orgHigh yields and selectivity. orgsyn.orgRequires the preparation of organozinc reagents, which can be moisture-sensitive. orgsyn.org
Stille Coupling Moderate to highGood, but can be sensitive to steric hindrance.Moderate, limited by the toxicity and cost of organotin reagents.Tolerates a wide range of functional groups.Toxicity of organotin reagents is a major drawback. researchgate.net researchgate.net
Ullmann Coupling Variable, can be low to high depending on substrates and conditions. organic-chemistry.orggoogle.comnih.govacs.orgTraditionally used for symmetrical biaryls, but modern methods allow for cross-coupling. Selectivity can be a challenge. organic-chemistry.orgCan be scalable, but often requires harsh conditions (high temperatures). google.comacs.orgUtilizes readily available aryl halides and copper catalysts. organic-chemistry.orgnumberanalytics.comHarsh reaction conditions, often requires high catalyst loading, and can have limited substrate scope. organic-chemistry.orgnumberanalytics.com organic-chemistry.orggoogle.comnih.govacs.orgnumberanalytics.com

For the synthesis of a specific, unsymmetrical compound like this compound, a Negishi or a carefully optimized Suzuki coupling would likely offer the best combination of yield and regioselectivity. The Ullmann coupling, while classic, might be less suitable due to the potential for side reactions and the often harsh conditions required, which could be detrimental to the aldehyde functional group or its precursor. The scalability of any chosen route would need to be carefully evaluated, considering factors such as catalyst cost, reagent availability, and purification challenges.

Reactivity and Derivatization Studies of 4 Methyl 2,3 Bipyridine 5 Carbaldehyde

Chemical Transformations of the Aldehyde Functional Group

The aldehyde group is a key site for a variety of chemical reactions, enabling its conversion into other important functional groups.

Oxidation Reactions to Carboxylic Acids

The aldehyde functional group of 4-Methyl-[2,3'-bipyridine]-5'-carbaldehyde can be oxidized to the corresponding carboxylic acid, 4-Methyl-[2,3'-bipyridine]-5'-carboxylic acid. This transformation is a fundamental reaction in organic chemistry. While specific studies on the oxidation of this particular compound are not extensively detailed in the provided results, the oxidation of similar aromatic aldehydes is a well-established process. Common oxidizing agents for this type of transformation include potassium permanganate (B83412) (KMnO4), chromic acid (H2CrO4), and milder reagents like silver oxide (Ag2O). The resulting carboxylic acid, 4-methyl-2,2'-bipyridine-4'-carboxylic acid, is a member of the bipyridine class and is recognized as an aromatic carboxylic acid. nih.gov

Reduction Reactions to Primary Alcohols

The aldehyde group can be readily reduced to a primary alcohol. This reduction is typically achieved using hydride reagents. Common laboratory reducing agents for this purpose include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). chemguide.co.uklibretexts.org Both reagents are effective in converting aldehydes to primary alcohols. chemguide.co.uk The general reaction involves the addition of a hydride ion to the carbonyl carbon of the aldehyde, followed by protonation to yield the alcohol. docbrown.info For instance, the reduction of an aldehyde with a reducing agent like NaBH4 or LiAlH4 leads to the formation of a primary alcohol. chemguide.co.uk

Condensation Reactions, including Schiff Base Formation

The aldehyde group of this compound readily undergoes condensation reactions with primary amines to form Schiff bases (imines). nih.gov This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. nih.gov The formation of the C=N double bond is a reversible process. nih.gov The reaction can be catalyzed by either an acid or a base. chemrevlett.com For example, the reaction of an aldehyde with a primary amine proceeds through a carbinolamine intermediate which then dehydrates to form the imine. nih.gov Schiff bases derived from bipyridyl aldehydes are of interest in coordination chemistry and have been synthesized from various amines. scirp.org The presence of an acidic hydrogen on the methyl group of a pyridine (B92270) ring can also lead to condensation reactions with aldehydes like benzaldehyde. vaia.com

Table 1: Examples of Condensation Reactions
Reactant 1Reactant 2Product TypeReference
AldehydePrimary AmineSchiff Base (Imine) nih.gov
4-Methylpyridine (B42270)BenzaldehydeCondensation Product vaia.com
2,2'-Bipyridyl-5,5'-dialdehydeO,S,N and F-containing aminesSchiff Bases scirp.org

Conversion to Nitriles

The aldehyde functional group can be converted into a nitrile group. One common method involves the formation of an aldoxime by reacting the aldehyde with hydroxylamine, followed by dehydration. nih.gov Dehydrating agents such as acetic anhydride (B1165640) or thionyl chloride can be used for this purpose. nih.gov Another approach is the direct conversion of aldehydes to nitriles using reagents like O-phenylhydroxylamine hydrochloride in an aqueous medium. nih.gov This method has been shown to be effective for a variety of aldehydes, including aromatic ones. nih.gov The Schmidt reaction, using sodium azide (B81097) (NaN3) in the presence of an acid like triflic acid, can also achieve this transformation, often with high yields. organic-chemistry.org

Reactions Involving the Bipyridine Core

The bipyridine core of the molecule also participates in chemical reactions, although its reactivity is influenced by the presence of the methyl and carbaldehyde substituents.

Electrophilic Substitution Reactions on the Pyridine Rings

The pyridine rings of the bipyridine core can undergo electrophilic substitution reactions. However, the nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the ring towards electrophilic attack compared to benzene (B151609). The position of substitution is influenced by the directing effects of the existing substituents (the methyl and carbaldehyde groups) and the nitrogen atoms. In general, electrophilic substitution on pyridine rings is challenging and often requires harsh reaction conditions. The presence of the methyl group, an activating group, and the carbaldehyde group, a deactivating group, will further influence the regioselectivity of any substitution reaction. The hydrogen on the methyl group of 4-methylpyridine exhibits acidic character due to resonance stabilization of the resulting anion by the nitrogen atom, which can influence its reactivity in certain condensation reactions. vaia.com

Functionalization of Peripheral Sites Influenced by Substituents

The reactivity of this compound at its peripheral sites—the methyl group, the carbaldehyde group, and the pyridine rings—is modulated by the electronic effects of its substituents. The methyl group is an electron-donating group, which can activate the pyridine ring to which it is attached towards electrophilic attack. Conversely, the carbaldehyde group is an electron-withdrawing group, deactivating its pyridine ring towards electrophiles but activating the aldehyde's carbonyl carbon for nucleophilic attack.

The functionalization of the aldehyde group is a common strategy for derivatization. It can readily undergo nucleophilic addition reactions with various nucleophiles. For instance, reaction with primary amines can yield Schiff bases, while reduction with agents like sodium borohydride would produce the corresponding alcohol, 4-Methyl-[2,3'-bipyridine]-5'-methanol. Oxidation of the aldehyde, for example with potassium permanganate, would yield the carboxylic acid, 4-Methyl-[2,3'-bipyridine]-5'-carboxylic acid.

The methyl group, while generally less reactive, can undergo oxidation under strong oxidizing conditions to a carboxylic acid. It can also be a site for radical halogenation. The pyridine rings themselves can undergo electrophilic substitution, although pyridine is generally less reactive than benzene towards electrophiles. The directing effects of the existing substituents play a crucial role in determining the position of further substitution. The bipyridine scaffold is also an excellent ligand for forming coordination complexes with various metal ions through the nitrogen atoms.

Reaction Mechanisms and Kinetic Investigations in Derivatization Processes

The derivatization of this compound proceeds through various well-established reaction mechanisms. The kinetics of these reactions are influenced by factors such as the nature of the reactants, solvent, temperature, and the presence of catalysts.

For instance, the formation of a Schiff base from the reaction of the carbaldehyde group with a primary amine typically proceeds via a two-step mechanism. The first step involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon, forming a tetrahedral intermediate known as a carbinolamine. This is generally the rate-determining step. The second step is the acid-catalyzed dehydration of the carbinolamine to form the imine (Schiff base). Kinetic studies of such reactions often reveal a dependence of the reaction rate on the pH of the medium, as both the nucleophilicity of the amine and the efficiency of the dehydration step are pH-dependent.

The reduction of the aldehyde to an alcohol using a hydride reagent like sodium borohydride involves the nucleophilic attack of the hydride ion on the carbonyl carbon. This is followed by protonation of the resulting alkoxide ion by the solvent or an added acid. The kinetics of this reaction are typically first order in both the aldehyde and the hydride reagent.

While specific kinetic data for the derivatization of this compound is not extensively reported in the literature, the general principles of physical organic chemistry allow for a qualitative understanding of its reactivity. The electron-donating methyl group would be expected to slightly increase the electron density on the pyridine ring it is attached to, potentially influencing the kinetics of reactions involving that ring. Conversely, the electron-withdrawing aldehyde group would decrease the nucleophilicity of its pyridine ring.

A summary of potential derivatization reactions and the expected mechanistic pathways is presented in the table below.

Derivative CompoundReagents and ConditionsReaction TypeGeneral Mechanistic Pathway
4-Methyl-[2,3'-bipyridin]-5-yl)methanol1. NaBH4, Methanol2. H3O+ workupReductionNucleophilic addition of hydride to the carbonyl carbon, followed by protonation.
4-Methyl-[2,3'-bipyridine]-5'-carboxylic acidKMnO4, H2O, heatOxidationOxidation of the aldehyde group, likely involving a permanganate ester intermediate.
N-((4-Methyl-[2,3'-bipyridin]-5-yl)methylene)anilineAniline, acid catalyst, heatSchiff Base FormationNucleophilic attack of the amine on the carbonyl carbon to form a carbinolamine, followed by acid-catalyzed dehydration.

It is important to note that detailed kinetic studies, including the determination of rate constants and activation parameters, would require specific experimental investigations for each derivatization reaction of this compound.

Coordination Chemistry and Ligand Design with 4 Methyl 2,3 Bipyridine 5 Carbaldehyde

Fundamental Principles of Bipyridine Coordination to Metal Centers

Bipyridines, particularly the 2,2'-isomer, are among the most widely used ligands in coordination chemistry. nih.gov Their popularity stems from a combination of straightforward synthesis, high stability, and rich electrochemical and photophysical properties upon metal complexation. nih.govwikipedia.org The coordination of bipyridine to a metal center is governed by several key principles.

The most common coordination mode for 2,2'-bipyridine (B1663995) and its analogues is as a chelating bidentate ligand, where both nitrogen atoms bind to a single metal center. nih.gov This forms a highly stable five-membered ring, an effect known as the chelate effect. The resulting chelate complexes are significantly more thermodynamically stable than analogous complexes formed with monodentate pyridine (B92270) ligands. nih.gov In its free state, 2,2'-bipyridine exists in a lower-energy planar trans-conformation, but it readily adopts the cis-conformation necessary for chelation upon coordination. nih.gov

A critical aspect of the metal-bipyridine bond is the phenomenon of π-backbonding. libretexts.org This involves the donation of electron density from the metal's filled d-orbitals into the empty π* antibonding orbitals of the bipyridine ligand. libretexts.org This synergic process, which complements the primary σ-donation from the ligand's nitrogen lone pairs to the metal, strengthens the metal-ligand bond and delocalizes electron density over the complex. wikipedia.orglibretexts.org This back-donation weakens the bonds within the ligand itself and is a key factor in tuning the electronic properties, such as the redox potentials and optical absorption spectra, of the resulting complexes. libretexts.orgyoutube.com The ability of bipyridine to act as a π-acceptor stabilizes metals in low oxidation states and gives rise to the characteristic metal-to-ligand charge transfer (MLCT) bands observed in the electronic spectra of many of their complexes. wikipedia.org

Design and Synthesis of Metal Complexes Incorporating 4-Methyl-[2,3'-bipyridine]-5'-carbaldehyde

While the parent 2,2'-bipyridine is a symmetrical ligand, the introduction of substituents allows for precise tuning of a complex's properties. The ligand this compound is an example of an unsymmetrically substituted bipyridine. The synthesis of such ligands can be challenging. For instance, research on a related derivative, 2-(pyridin-2-yl) pyridine-5-carboxylic acid, highlights the difficulty in controlling the reaction to produce the desired isomer exclusively, often resulting in a mixture of products. depaul.edudepaul.edu General methods for creating unsymmetrical bipyridines often involve modern cross-coupling reactions, such as Suzuki or Stille couplings, which allow for the controlled connection of two different pyridine rings. mdpi.com

Once synthesized, the ligand can be reacted with a metal salt, often a halide or triflate precursor like RuCl₂(bpy)₂ or Pd(OTf)₂, in a suitable solvent to form the desired metal complex. fu-berlin.demdpi.com The specific geometry and stoichiometry of the resulting complex depend on the metal ion's preferred coordination number and the reaction conditions.

Metal complexes featuring bipyridine ligands can be classified as either homoleptic or heteroleptic.

Homoleptic complexes contain only one type of ligand. For example, a homoleptic complex of our target ligand would have the general formula [M(this compound)ₓ]ⁿ⁺. A well-known example from the broader bipyridine family is [Ru(bpy)₃]²⁺, where three identical 2,2'-bipyridine ligands coordinate to a single ruthenium(II) center in an octahedral geometry. wikipedia.orguark.edu The synthesis of homoleptic complexes is often straightforward, typically involving the reaction of a metal salt with a stoichiometric excess of the ligand. uark.edu

Heteroleptic complexes contain two or more different types of ligands. acs.org An example could be [Ru(bpy)₂(this compound)]²⁺, where the target ligand is incorporated alongside two standard 2,2'-bipyridine ligands. uark.edu These mixed-ligand complexes are crucial for creating systems with highly tailored properties, as each ligand can be chosen to impart a specific function (e.g., one for light absorption, another for catalytic activity). uark.eduresearchgate.net However, their synthesis can be more complex due to the possibility of ligand scrambling, which can lead to a mixture of homoleptic and various heteroleptic species. acs.org Stepwise synthetic strategies are often required to achieve pure heteroleptic products. mdpi.com

The choice between homoleptic and heteroleptic design is fundamental in tailoring the photophysical and electrochemical properties of the final complex. uark.edunih.gov

The substituents on the bipyridine frame have a profound impact on the properties of the metal complex. In this compound, the two functional groups have opposing electronic effects.

The methyl group (-CH₃) at the 4-position is an electron-donating group (EDG). EDGs increase the electron density on the pyridine ring, making the corresponding nitrogen atom a stronger σ-donor. This generally makes the metal center more electron-rich, which can shift its oxidation potential to more negative values (making it harder to oxidize) and can influence the energy of MLCT transitions. frontiersin.orgrsc.org

The carbaldehyde group (-CHO) at the 5'-position is an electron-withdrawing group (EWG). EWGs decrease the electron density on their pyridine ring and enhance the ligand's π-acceptor capability. This effect makes the ligand easier to reduce. nih.gov In complexes, EWGs tend to shift the metal's oxidation potential to more positive values (making it easier to oxidize) and lower the energy of the ligand's π* orbitals. frontiersin.org This "push-pull" electronic arrangement within a single ligand can lead to unique photophysical properties and provides a reactive aldehyde handle for post-complexation modification, such as forming larger assemblies via Schiff base condensation.

The combined influence of EDGs and EWGs allows for fine-tuning of the complex's frontier orbitals (HOMO and LUMO), which in turn dictates its electrochemical and spectroscopic behavior. rsc.orgresearchgate.net

Table 1: Effect of Substituents on the Properties of Rhenium Bipyridine Complexes This table illustrates the general trends observed when modifying bipyridine ligands in fac-Re(bpy)(CO)₃Cl complexes.

Substituent on bpyElectronic EffectFirst Reduction Potential (V vs Ag/AgCl)
-N(Me)₂Strong Electron-Donating-1.55
-H (unsubstituted)Neutral-1.35
-CNStrong Electron-Withdrawing-1.05
Data sourced from studies on substituted rhenium complexes and illustrates general principles applicable to the ligand . frontiersin.org

Supramolecular Chemistry and Self-Assembly with Bipyridine Ligands

Beyond the coordination of single metal ions, bipyridine-containing ligands are fundamental building blocks in supramolecular chemistry for the self-assembly of large, well-defined architectures. nih.govdepaul.edu

Coordination-driven self-assembly uses the predictable bonding between metal ions (as "nodes") and organic ligands (as "linkers") to construct discrete, hollow 3D structures known as coordination cages. researchgate.netrsc.org Ligands containing multiple bipyridine units, or bipyridine units combined with other coordinating groups, are frequently used for this purpose. researchgate.net

By carefully designing the angles and lengths of the bridging ligands, a variety of polyhedral structures can be formed, such as M₄L₆ tetrahedra, M₈L₁₂ cubes, and even larger M₁₂L₁₈ truncated tetrahedra. rsc.org For instance, combining a ligand with two bidentate pyrazolyl-pyridine units with a six-coordinate metal ion like Co(II) or Zn(II) can lead to the formation of cubic M₈L₁₂ cages. rsc.org Bipyridine units can also serve as ancillary or "end-capping" ligands in these structures, occupying coordination sites on the metal vertices and influencing the cage's solubility and guest-binding properties. researchgate.netacs.org These cages can encapsulate guest molecules within their central cavity, leading to applications in sensing, drug delivery, and catalysis within confined spaces. acs.orgnih.gov

While 2,2'-bipyridine and its asymmetrical derivative 2,3'-bipyridine (B14897) are primarily chelating ligands, they can be incorporated into larger molecules designed to bridge two or more metal centers. researchgate.net The most common strategy is to synthesize a bridging ligand that contains two or more separate bipyridine units connected by a spacer. fu-berlin.deresearchgate.net The nature of this spacer (rigid, flexible, short, or long) dictates the distance and orientation between the metal centers in the resulting polynuclear complex.

Alternatively, isomers such as 4,4'-bipyridine (B149096) are classic linear bridging ligands, unable to chelate but perfectly suited to link metal ions into one-dimensional chains, two-dimensional grids, or three-dimensional metal-organic frameworks (MOFs). rsc.orgacs.org While less common, it is possible for a 2,2'-bipyridine ligand itself to act as a bridge between two metal centers, with each nitrogen coordinating to a different metal. This requires the ligand to adopt a trans conformation and is typically observed in specific structural contexts, often within polynuclear clusters or coordination polymers.

Catalytic Applications of Metal Complexes Derived from Bipyridine Carbaldehydes

Bipyridine ligands are ubiquitous in transition-metal catalysis due to their robust coordination to a wide range of metal centers and their ability to stabilize various oxidation states. researchgate.netresearchgate.netresearchgate.net The introduction of a carbaldehyde group onto the bipyridine framework, as in this compound, provides a reactive handle for further synthetic modifications. This allows for the immobilization of the catalyst on solid supports, the synthesis of more complex molecular architectures, or the introduction of additional functional moieties to influence the catalytic activity. researchgate.netrsc.org

Metal complexes featuring bipyridine ligands are active in a vast array of catalytic transformations. The electronic nature of the substituents on the bipyridine rings plays a crucial role in modulating the reactivity of the metallic center. For instance, in palladium-catalyzed cross-coupling reactions, the ligand's electronic properties can influence the rates of oxidative addition and reductive elimination. researchgate.net While specific catalytic data for complexes of this compound are not widely reported, the principles derived from related systems are applicable. The methyl group on this ligand would increase electron density at the metal center, potentially enhancing oxidative addition, while the aldehyde group's electron-withdrawing nature could facilitate reductive elimination.

The aldehyde functionality is particularly useful for creating heterogeneous catalysts. For example, a bipyridine-based metal–organic framework (MOF) with open bipyridine sites has been shown to readily complex with PdCl₂. rsc.org This material demonstrated efficient and recyclable catalytic activity for the Suzuki–Miyaura cross-coupling reaction. rsc.org Similarly, the carbaldehyde group of this compound could be used to graft metal complexes onto solid supports like silica (B1680970) or polymers, combining the high activity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous systems.

Table 1: Examples of Catalytic Reactions Using Substituted Bipyridine Ligands This table presents data for various bipyridine ligands to illustrate their role in catalysis, as specific data for this compound is not available.

Catalyst / LigandMetalReaction TypeProduct Yield / Efficiency
Ligand with triarylmethyl groups at C5/C5'NiCross-electrophile couplingHigh ligand performance noted researchgate.net
2,2′-bipyridine-based MOFPdSuzuki–Miyaura couplingEfficient and recyclable activity rsc.org
5-amino-o-ethylpyridine-2-carboximidateCu, Co, Ni, MnHenry ReactionGood catalytic effects (69–87% conversion) ias.ac.in
Schiff Base LigandVariousAniline Oxidation100% selectivity to azobenzene (B91143) nih.gov

The reduction of carbon dioxide (CO₂) into valuable chemical feedstocks using solar energy is a key goal in artificial photosynthesis. Rhenium and Ruthenium complexes containing bipyridine ligands are among the most studied molecular photocatalysts for this transformation. rsc.orgacs.orgresearchgate.net The general mechanism involves the absorption of light by the complex, leading to a metal-to-ligand charge transfer (MLCT) excited state. This excited state is a more potent reductant and can be quenched by a sacrificial electron donor. The resulting one-electron reduced species is capable of binding and reducing CO₂, typically to carbon monoxide (CO) or formate (B1220265) (HCOO⁻). acs.org

While complexes of this compound have not been specifically evaluated in this context, the presence of both electron-donating (methyl) and electron-withdrawing (carbaldehyde) groups suggests a push-pull electronic structure that could be beneficial for tuning the photophysical and redox properties of a corresponding metal complex.

Table 2: Performance of fac-Re(bipyridine)(CO)₃Cl Analogues in Photochemical CO₂ Reduction This table shows data for related 2,2'-bipyridine complexes to illustrate the effect of ligand substitution on catalytic performance.

Bipyridine Ligand SubstituentSacrificial DonorProductTON (Turnover Number)Selectivity
4-(4-aminophenyl)-2,2'-bipyridineTEOA & BIHCO120High
4-phenyl-2,2'-bipyridineTEOACO--
4,4'-di-tert-butyl-2,2'-bipyridineTEOACO--
4-(4-hydroxyphenyl)-2,2'-bipyridineTEOACOActive, but forms stable intermediate-

Data adapted from reference researchgate.net. TEOA = Triethanolamine, BIH = 1,3-dimethyl-2-phenyl-2,3-dihydro-1H-benzo[d]-imidazole.

Optoelectronic and Photonic Applications

The rich photophysical properties of metal-bipyridine complexes make them prime candidates for applications in light-emitting devices and solar energy conversion. researchgate.netrsc.org Ruthenium(II) polypyridyl complexes, in particular, have been extensively studied for their strong luminescence and efficient photo-induced electron transfer capabilities. nih.gov

Dye-sensitized solar cells (DSSCs) are a type of photovoltaic device that uses a molecular sensitizer (B1316253) adsorbed onto a wide-bandgap semiconductor (typically TiO₂) to harvest light. biointerfaceresearch.comnih.govnih.gov Ruthenium complexes with bipyridine ligands, such as the benchmark N3 and N719 dyes, have been pivotal in the development of DSSCs. mdpi.com The function of the sensitizer is to absorb solar radiation, inject an electron into the conduction band of the semiconductor, and then be rapidly regenerated by a redox mediator in the electrolyte. mdpi.com

The design of the bipyridine ligands is critical for optimizing DSSC performance. Anchoring groups, such as carboxylic acids, are necessary for chemisorption onto the TiO₂ surface. mdpi.comacs.org The ligand's electronic structure dictates the complex's absorption spectrum, redox potentials, and the efficiency of electron injection. While most research has focused on symmetric 2,2'-bipyridines, the use of asymmetric ligands like 2,3'-bipyridine has been explored. mdpi.com The strong electron-withdrawing character of the 2,3'-bipyridine ligand can be modulated, for instance, by adding electron-donating alkoxy chains, to create a bidentate ligand with suitable electronic properties for use in a sensitizer. mdpi.com The this compound ligand, with its inherent asymmetry and modifiable aldehyde group (which could be converted to a carboxylic acid anchor), represents a potential scaffold for novel DSSC sensitizers.

Table 3: Photovoltaic Performance of Representative Ruthenium-Bipyridine Sensitizers in DSSCs This table presents data for well-known and related sensitizers to provide context for the potential application of new bipyridine ligands.

SensitizerKey Ligand FeaturesJsc (mA·cm⁻²)Voc (V)PCE (%)
N3 Dye4,4'-dicarboxy-2,2'-bipyridine~18.1~0.74~10.0
N719 DyeDi-TBA salt of N3 dye21.00.7211.1
N749 (Black Dye)Terpyridine & isothiocyanate ligands20.5-10.4
C106 Dye4,4'-bis(5-(hexylthio)thiophen-2yl)-2,2'-bipyridine--10.57

Performance metrics can vary based on cell construction and testing conditions. Data adapted from references biointerfaceresearch.commdpi.com.

Many transition metal complexes with bipyridine ligands, particularly those of d⁶ metals like Ru(II), Re(I), and Ir(III), exhibit strong luminescence at room temperature. rsc.orgnih.govacs.org This emission typically originates from a triplet metal-to-ligand charge transfer (³MLCT) excited state. The energy and lifetime of this emission are highly sensitive to the nature of the metal, the bipyridine ligand, and the surrounding environment. nih.gov

The introduction of substituents onto the bipyridine framework is a primary strategy for tuning the luminescent properties. Electron-donating groups (like the methyl group in this compound) generally lower the energy of the highest occupied molecular orbital (HOMO), which has significant metal character. Electron-withdrawing groups (like the carbaldehyde group) tend to lower the energy of the lowest unoccupied molecular orbital (LUMO), which is localized on the ligand. These modifications directly impact the HOMO-LUMO gap and, consequently, the energy of the MLCT emission. A push-pull substitution pattern, as present in the target ligand, can lead to interesting photophysical behaviors, including large Stokes shifts and sensitivity to the solvent polarity.

Spectroscopic and Analytical Characterization Methodologies

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a compound's molecular structure, including bond lengths, bond angles, and conformational details.

For a molecule like 4-Methyl-[2,3'-bipyridine]-5'-carbaldehyde, single-crystal X-ray diffraction would be the ideal technique. The process involves growing a suitable single crystal of the compound, which is then mounted on a diffractometer. The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected. By analyzing the positions and intensities of the diffracted X-rays, a detailed electron density map of the molecule can be constructed, leading to the final crystal structure.

Table 1: Crystallographic Data for this compound

ParameterValue
Crystal SystemData not available in the surveyed literature.
Space GroupData not available in the surveyed literature.
Unit Cell DimensionsData not available in the surveyed literature.
Bond Lengths (Å)Data not available in the surveyed literature.
Bond Angles (°)Data not available in the surveyed literature.
Dihedral Angles (°)Data not available in the surveyed literature.
Intermolecular InteractionsData not available in the surveyed literature.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are indispensable for the separation, identification, and purification of chemical compounds. High-Performance Liquid Chromatography (HPLC) is a particularly powerful technique for assessing the purity of non-volatile organic compounds like this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC separates components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a mobile phase (a liquid solvent system). For a compound such as this compound, a reversed-phase HPLC method would typically be employed. In this setup, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water.

The purity of a sample is determined by injecting a solution of the compound into the HPLC system and monitoring the eluent with a suitable detector, commonly a UV-Vis spectrophotometer. A pure compound should ideally produce a single, sharp peak in the chromatogram. The presence of additional peaks would indicate impurities. The retention time, the time it takes for the compound to travel through the column, is a characteristic property under a specific set of conditions (e.g., mobile phase composition, flow rate, temperature) and can be used for identification purposes.

While specific HPLC methods and chromatograms for this compound are not detailed in the available literature, general principles of HPLC method development would apply. This includes selecting an appropriate column, optimizing the mobile phase composition to achieve good separation and peak shape, and choosing a detection wavelength where the compound exhibits strong absorbance.

Table 2: Illustrative HPLC Parameters for Analysis of Bipyridine Derivatives

ParameterTypical Conditions
Column Reversed-phase C18, e.g., 4.6 mm x 150 mm, 5 µm particle size
Mobile Phase Gradient or isocratic elution with a mixture of Acetonitrile and Water (with potential additives like formic acid or trifluoroacetic acid)
Flow Rate 0.5 - 1.5 mL/min
Detection UV-Vis at a wavelength of maximum absorbance (e.g., ~280 nm)
Column Temperature Ambient or controlled (e.g., 25-40 °C)
Injection Volume 5 - 20 µL
Retention Time Dependent on specific conditions; data not available for the target compound.
Purity Assessment Based on the relative area of the main peak in the chromatogram.

Electrochemical Analysis for Redox Properties and Ligand Behavior

Electrochemical techniques, such as cyclic voltammetry, are crucial for investigating the redox properties of a molecule. For a ligand like this compound, these methods provide insight into its electron-donating or -accepting capabilities, which are fundamental to its behavior in coordination chemistry and its potential applications in areas like catalysis and materials science.

Cyclic voltammetry involves applying a linearly varying potential to an electrode immersed in a solution of the analyte and measuring the resulting current. The resulting plot of current versus potential, known as a cyclic voltammogram, reveals information about the oxidation and reduction potentials of the compound.

Specific electrochemical data for the free ligand this compound are not extensively reported. An electrochemical study would typically involve dissolving the compound in a suitable solvent with a supporting electrolyte and recording its cyclic voltammogram. The data would reveal the potentials at which the molecule undergoes oxidation and reduction, providing valuable information about its electronic structure and its ability to participate in electron transfer reactions.

Table 3: Electrochemical Data for Bipyridine-type Ligands

ParameterDetails
Technique Cyclic Voltammetry
Working Electrode Glassy Carbon, Platinum, or Gold
Reference Electrode Saturated Calomel Electrode (SCE) or Ag/AgCl
Counter Electrode Platinum wire
Solvent/Supporting Electrolyte e.g., Acetonitrile with 0.1 M Tetrabutylammonium hexafluorophosphate (B91526) (TBAPF₆)
Scan Rate Typically 50-200 mV/s
Redox Potentials (vs. Fc/Fc⁺) Data not available for this compound in the surveyed literature.
Ligand-based Redox Processes Expected to show reduction processes associated with the bipyridine system; specific potentials are currently unreported.

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Pathways for Substituted Bipyridine Carbaldehydes

The synthesis of asymmetrically substituted bipyridines like 4-Methyl-[2,3'-bipyridine]-5'-carbaldehyde is an area of active research, with a strong emphasis on improving efficiency, selectivity, and sustainability. Traditional methods often rely on cross-coupling reactions, which are effective but can present challenges.

Future research will likely focus on overcoming the limitations of current methods. A key challenge in metal-catalyzed reactions is the tendency for bipyridine products to coordinate strongly with the metal catalyst, which can lead to decreased catalytic activity and lower yields. a2bchem.com To counter this, research is moving towards developing more robust catalytic systems. This includes using palladium catalysts with bulky ligands or specific electronic properties to prevent product inhibition. chemscene.com For instance, cyclopalladated ferrocenylimine catalysts have been shown to be stable in the atmosphere and can produce bipyridine derivatives in high yield without the need for an inert gas atmosphere. ambeed.com

The development of sustainable synthetic methodologies is a major priority. This involves exploring alternatives to toxic reagents, such as the organotin compounds used in Stille couplings. ambeed.com Negishi coupling, which uses more benign organozinc reagents, is a promising alternative. ambeed.com Furthermore, there is a growing interest in heterogeneous catalysts, where the catalyst is supported on a solid material like silica (B1680970) nanoparticles or polymers. sigmaaldrich.com These supported catalysts can be easily recovered and reused, making the process more economical and environmentally friendly. sigmaaldrich.com Electrochemical methods are also emerging as a green alternative for synthesizing bipyridines. chemscene.com

Future synthetic strategies will likely involve:

Advanced Catalytic Systems: Designing catalysts that are resistant to product inhibition and stable under milder reaction conditions.

Green Chemistry Approaches: Prioritizing the use of non-toxic reagents, renewable solvents, and energy-efficient processes like microwave-assisted synthesis. sigmaaldrich.com

Flow Chemistry: Implementing continuous flow reactors for safer, more scalable, and efficient production of bipyridine aldehydes.

C-H Activation: Exploring direct C-H functionalization techniques to build the bipyridine core, which would reduce the number of synthetic steps and waste generation.

Exploration of New Catalytic Applications for this compound Complexes

The bipyridine scaffold is a cornerstone of coordination chemistry, renowned for its ability to form stable complexes with a vast array of transition metals. The specific 2,3'-bipyridine (B14897) structure of this compound, with its distinct electronic and steric profile, offers intriguing possibilities for catalysis. The nitrogen atoms of the pyridine (B92270) rings serve as excellent chelation sites for metal ions, forming a catalytically active center. nih.gov

Future research will focus on synthesizing and evaluating the catalytic performance of metal complexes derived from this ligand. The aldehyde group is particularly significant as it provides a handle for post-coordination modification. It can be converted into a variety of other functional groups (e.g., imines, alcohols, or carboxylic acids), allowing for the fine-tuning of the catalyst's properties for specific reactions. nih.gov

Potential catalytic applications to be explored include:

Asymmetric Catalysis: By introducing chiral centers, either through modification of the aldehyde group or by using chiral reagents, new ligands can be designed for stereoselective reactions. bldpharm.com Axially chiral bipyridine ligands, for example, have shown great promise in copper-catalyzed reactions. bldpharm.com

Cross-Coupling Reactions: Bipyridine-ligated palladium complexes are workhorses in organic synthesis. New complexes of this compound could offer unique reactivity or selectivity in reactions like Suzuki, Heck, and Sonogashira couplings.

Oxidation and Reduction Catalysis: Rhenium and Ruthenium bipyridyl complexes are known for their roles in oxidation and reduction processes, including water oxidation and CO₂ reduction. nih.gov The electronic properties imparted by the methyl and aldehyde groups could lead to catalysts with improved efficiency and stability.

Polymerization: Bipyridine complexes of late transition metals are effective catalysts for olefin polymerization. The steric and electronic environment created by this specific ligand could influence the properties of the resulting polymers.

Advanced Materials Science Applications beyond Traditional Coordination Polymers

The ability of bipyridine ligands to direct the assembly of metal ions makes them ideal building blocks for creating advanced materials. While traditional coordination polymers and metal-organic frameworks (MOFs) are established applications, future research aims to leverage the specific features of this compound to construct materials with sophisticated functions.

The aldehyde group is a key enabler for these advanced applications. It can act as a reactive site for post-synthetic modification within a pre-assembled framework or as a point of covalent linkage to create robust new structures. This opens avenues for:

Functional Porous Materials: Designing MOFs or covalent organic frameworks (COFs) where the aldehyde groups line the pores. These groups can then be used to selectively capture specific guest molecules or to anchor catalytic species within the pores, creating "nanoreactors."

Luminescent Sensors: The bipyridine unit is often emissive when complexed with metals like ruthenium(II) or rhenium(I). nih.govbiosynth.com The interaction of analytes with the aldehyde group or the metal center could modulate the luminescence properties, forming the basis for highly sensitive chemical sensors.

Molecular Switches: The aldehyde group can be transformed into a Schiff base (imine) through reaction with an amine. This reaction is often reversible, allowing for the development of materials whose properties (e.g., color, magnetism, or conductivity) can be switched by chemical or physical stimuli.

Integration into Advanced Analytical Probes and Derivatization Reagents

The aldehyde functionality is a well-established reactive handle in analytical chemistry, used for the selective labeling and detection of various biomolecules and other analytes. achemblock.com The integration of an aldehyde into the bipyridine structure of this compound creates a powerful tool for developing advanced analytical probes.

Derivatization is a technique used to modify an analyte to make it easier to detect and quantify, often for chromatographic methods like HPLC or LC-MS. achemblock.comguidechem.com Aldehydes are highly reactive towards primary amines, such as those found in amino acids and proteins, forming stable imine linkages. This reaction can be exploited to:

Label Biomolecules: The compound can act as a derivatization reagent, tagging amine-containing analytes with the bipyridine unit. This tag can then be used for detection via its UV-visible absorbance or, more powerfully, by forming a fluorescent metal complex.

Develop "Turn-On" Fluorescent Probes: The ligand itself might be weakly fluorescent, but upon complexation with a suitable metal ion (e.g., Zinc(II) or Europium(III)), it can become highly emissive. If the aldehyde group first reacts with a target analyte, and this binding event facilitates metal coordination, a "turn-on" fluorescent response can be achieved, leading to a highly sensitive and selective detection method.

Enhance Mass Spectrometry Signals: Reagents like Girard's reagents, which contain a hydrazide moiety reactive towards aldehydes, are used to tag carbonyl compounds to improve their ionization efficiency in mass spectrometry. Similarly, this compound could be modified to create a new class of derivatization agents that not only improve detection but also allow for multiplexed analysis through isotopic labeling.

Synergistic Approaches Combining Experimental and Computational Methods for Rational Design

The future development of applications for this compound will heavily rely on the synergy between experimental synthesis and computational modeling. This combined approach allows for the rational design of new molecules and materials with predictable properties, saving significant time and resources compared to a purely trial-and-error methodology.

Computational tools, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are invaluable for:

Predicting Molecular Properties: Calculating the electronic structure, orbital energies (HOMO/LUMO), and excited-state properties of the ligand and its metal complexes. nih.gov This information is crucial for predicting reactivity, absorption and emission spectra, and redox potentials.

Modeling Host-Guest Interactions: Simulating how the ligand or its derivatives will bind to target analytes or fit within the active site of an enzyme. This is essential for designing effective sensors, probes, and inhibitors. biosynth.com

Understanding Reaction Mechanisms: Elucidating the step-by-step pathway of catalytic reactions, which helps in optimizing reaction conditions and designing more efficient catalysts. For example, computational studies can reveal how the ligand assists in key steps like C-H bond activation.

By using computational methods to screen potential candidates and prioritize synthetic targets, experimental efforts can be focused on the most promising molecules. The experimental results, in turn, provide crucial feedback to refine and improve the accuracy of the computational models. This iterative cycle of prediction, synthesis, and characterization is a powerful paradigm for accelerating discovery in all the research avenues described above, from developing new catalysts to designing next-generation materials and probes based on the this compound scaffold.

Q & A

Q. Optimization considerations :

  • Use anhydrous solvents and inert atmosphere to prevent zinc reagent decomposition.
  • Adjust ligand-to-palladium ratios (e.g., 1:1 Pd/ligand) to enhance coupling efficiency .
  • Monitor reaction progress via TLC (Rf ~0.3–0.4 in 7:3 hexane/EtOAc).

(Basic) Which analytical techniques are critical for characterizing this compound, and how should data discrepancies be resolved?

Answer:
A multi-technique approach is essential:

  • HRMS : Confirm molecular ion ([M+H]⁺) with <3 ppm mass error (e.g., calculated m/z 215.0953 for C₁₂H₁₁N₂O) .
  • NMR : Use DMSO-d₆ to resolve aromatic protons (δ 8.5–9.5 ppm) and the aldehyde proton (δ ~10.1 ppm). Assign regiochemistry via coupling patterns (e.g., NOESY for spatial proximity of methyl and aldehyde groups).
  • Elemental analysis : Validate purity (≤0.3% deviation from theoretical C/H/N values) .
  • X-ray crystallography : Employ SHELXL for unambiguous structural confirmation. Crystallize via vapor diffusion (hexane/EtOAc).

Q. Addressing discrepancies :

  • Overlapping NMR signals? Use 2D experiments (COSY, HSQC) or variable-temperature NMR.
  • Low MS signal? Derivatize the aldehyde (e.g., oxime formation) to enhance ionization .

(Advanced) How do the methyl and carbaldehyde substituents influence electronic properties and coordination chemistry?

Answer:

  • Electronic effects : The electron-donating methyl group increases electron density at the 4-position, while the carbaldehyde withdraws electrons via conjugation, creating a polarized bipyridine system. DFT calculations (B3LYP/6-31G*) can model charge distribution .
  • Coordination behavior :
    • The aldehyde acts as a π-acceptor ligand, stabilizing low-valent metal centers (e.g., Ru or Ir).
    • Methyl groups introduce steric hindrance, favoring monodentate over chelating binding modes.
    • Example application: As a precursor for Schiff base ligands in catalysis (e.g., asymmetric hydrogenation) .

(Advanced) How can conflicting reactivity data in cross-coupling reactions be systematically analyzed?

Answer:
Contradictions often arise from competing pathways:

Mechanistic studies :

  • Use deuterium labeling or kinetic isotope effects to probe oxidative addition vs. transmetallation bottlenecks .
  • Monitor intermediates via in situ IR or Raman spectroscopy.

Competing side reactions :

  • Aldehyde oxidation: Add radical scavengers (e.g., BHT) or reduce reaction temperature.
  • Homocoupling: Optimize zinc reagent stoichiometry (1.2–1.5 eq.) and catalyst loading (2–5 mol% Pd) .

(Application) What strategies enable the use of this compound in bioactive molecule development?

Answer:

  • Schiff base formation : React the aldehyde with amines (e.g., hydrazines) to generate imine-linked pharmacophores. Test antibacterial activity via MIC assays against Gram-positive strains .
  • Metal complexes : Coordinate with Cu(II) or Pt(II) for anticancer activity screening (e.g., MTT assays on HeLa cells) .
  • Structure-activity relationship (SAR) : Modify the methyl position (4 vs. 5) to assess steric effects on target binding (e.g., mGlu5 receptor antagonism) .

(Methodological) How can regiochemical challenges during functionalization be addressed?

Answer:

  • Directed C–H activation : Install a directing group (e.g., pyridine N-oxide) at the 5'-position to enable Pd-mediated aldehyde introduction .
  • Protection/deprotection : Temporarily protect the aldehyde as an acetal during methyl group bromination.
  • Computational guidance : Use molecular electrostatic potential maps to predict reactive sites for electrophilic substitution .

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